1-Methylcyclohexyl iodoacetate

Ester hydrolysis Tertiary ester reactivity AL1 mechanism

1-Methylcyclohexyl iodoacetate (CAS 184699-20-5) is a tertiary alkyl iodoacetate ester with molecular formula C₉H₁₅IO₂ and molecular weight 282.12 g·mol⁻¹. The compound features an iodoacetate moiety (ICH₂COO–) esterified to 1-methylcyclohexanol, creating a fully substituted (quaternary) carbon at the ester attachment point.

Molecular Formula C9H15IO2
Molecular Weight 282.12 g/mol
CAS No. 184699-20-5
Cat. No. B12558813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohexyl iodoacetate
CAS184699-20-5
Molecular FormulaC9H15IO2
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)OC(=O)CI
InChIInChI=1S/C9H15IO2/c1-9(12-8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3
InChIKeyPZFZUDCUAOTSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohexyl Iodoacetate (CAS 184699-20-5): Procurement-Relevant Identity and Physicochemical Baseline for Tertiary Alkyl Iodoacetate Selection


1-Methylcyclohexyl iodoacetate (CAS 184699-20-5) is a tertiary alkyl iodoacetate ester with molecular formula C₉H₁₅IO₂ and molecular weight 282.12 g·mol⁻¹ . The compound features an iodoacetate moiety (ICH₂COO–) esterified to 1-methylcyclohexanol, creating a fully substituted (quaternary) carbon at the ester attachment point. This tertiary ester architecture is the compound's defining structural characteristic and the primary basis for its differentiation from widely used primary and secondary iodoacetate esters. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the sterically congested cyclohexyl environment modulates reactivity at the electrophilic α-carbon [1]. Computed physicochemical parameters include a LogP of 2.69 and topological polar surface area of 26.3 Ų , placing this compound in a significantly more lipophilic regime than its simpler iodoacetate counterparts.

Why 1-Methylcyclohexyl Iodoacetate Cannot Be Interchanged with Ethyl Iodoacetate, Iodoacetamide, or Menthyl Iodoacetate in Cysteine-Targeted or Polymer Applications


Iodoacetate-based reagents share a common electrophilic warhead but diverge profoundly in their ester alkyl group-dependent properties: hydrolytic stability, lipophilicity, steric accessibility of the α-iodo carbon, and hydrogen-bonding capacity. 1-Methylcyclohexyl iodoacetate occupies a unique parameter space as a tertiary, fully substituted cycloalkyl ester with no hydrogen-bond donor capacity, computed LogP of 2.69 , and significant steric shielding of the carbonyl and α-carbon centers. In contrast, ethyl iodoacetate (primary ester, LogP ~1.2), iodoacetamide (LogP ~0.1, H-bond donor present), and menthyl iodoacetate (secondary ester with multiple alkyl substituents, LogP ~3.4) each present different reactivity, permeability, and stability profiles [1][2]. Substituting any of these analogs without accounting for ester hydrolysis kinetics, lipophilicity-driven compartmentalization, or steric modulation of cysteine alkylation rates may produce irreproducible results in biochemical assays or polymer molecular-weight control experiments. The evidence below quantifies these differences where data are available.

Quantitative Differentiation Evidence for 1-Methylcyclohexyl Iodoacetate (CAS 184699-20-5) Versus Ethyl Iodoacetate, Iodoacetamide, and Menthyl Iodoacetate


Tertiary Ester Architecture Confers Distinct Hydrolytic Lability Profile Relative to Primary (Ethyl) and Secondary (Menthyl) Iodoacetate Esters

1-Methylcyclohexyl iodoacetate is a tertiary alkyl ester—the ester oxygen is attached to a fully substituted (quaternary) carbon of the 1-methylcyclohexyl group. In acid-catalyzed hydrolysis, tertiary alkyl esters undergo cleavage via an A_AL1 mechanism proceeding through a stabilized tertiary carbocation intermediate, which is kinetically distinct from the A_AC2 mechanism dominant for primary esters such as ethyl iodoacetate [1]. The Argonne National Laboratory study on metal triflate-catalyzed ester hydrogenolysis established that relative C–O cleavage rates scale as tertiary > secondary > primary under 1 bar H₂, with the rate law showing zero-order dependence on ester concentration, consistent with rate-determining C–O scission followed by C–H cleavage [1]. While that study employed a specific catalytic system (Pd/Hf(OTf)₄), the underlying steric acceleration of tertiary ester cleavage is a broadly generalizable phenomenon. The target compound's tertiary architecture thus predicts greater susceptibility to acid-catalyzed hydrolysis relative to ethyl iodoacetate (primary) and differential stability relative to menthyl iodoacetate (secondary, with additional β-branching), a distinction of practical consequence for formulation stability and aqueous assay conditions. Note: direct experimental hydrolysis rate constants for 1-methylcyclohexyl iodoacetate specifically have not been reported in the peer-reviewed literature; this evidence is class-level inference.

Ester hydrolysis Tertiary ester reactivity AL1 mechanism Steric acceleration

Elevated Computed Lipophilicity (LogP 2.69) Enables Membrane Partitioning Distinct from Iodoacetamide (LogP ~0.1) and Ethyl Iodoacetate (LogP ~1.2)

The computed octanol-water partition coefficient (LogP) for 1-methylcyclohexyl iodoacetate is 2.69, as reported by ChemSrc based on standardized computational prediction . This value substantially exceeds that of iodoacetamide (XLogP3 ~0.1 per PubChem [1]) and is approximately 1.5 log units higher than ethyl iodoacetate (estimated LogP ~1.2 based on fragment-based calculation). The 1-methylcyclohexyl group contributes approximately 2.5 log units of lipophilicity beyond the iodoacetate core, which has implications for subcellular distribution: compounds with LogP >2 preferentially partition into lipid bilayers and intracellular membranes, whereas iodoacetamide (LogP ~0.1) distributes predominantly in aqueous cytosolic compartments. The menthyl iodoacetate comparator (CAS 106916-71-6) has a higher computed LogP of 3.43 , reflecting the additional isopropyl substituent. The target compound thus occupies an intermediate lipophilicity window—more membrane-permeable than iodoacetamide and ethyl iodoacetate, but less so than menthyl iodoacetate—which may be advantageous for applications requiring balanced aqueous solubility and membrane transit.

Lipophilicity Membrane permeability LogP Intracellular target engagement

Tertiary Ester Steric Bulk Modulates Cysteine Alkylation Kinetics Relative to Unhindered Iodoacetamide and Iodoacetic Acid: Class-Level Evidence from Zinc Finger Reactivity Studies

The 1-methylcyclohexyl iodoacetate ester group creates substantial steric congestion around the electrophilic iodoacetate α-carbon and carbonyl centers, as the tertiary cyclohexyl group occupies significant conformational volume. While direct cysteine alkylation rate constants for this specific compound have not been published, class-level evidence from related sterically hindered thiol-alkylating reagents establishes the principle that bulky substituents reduce alkylation rates while potentially enhancing selectivity for sterically accessible cysteine residues. In zinc finger cysteine reactivity studies, the sterically bulkier reagents monobromobimane and menadione were shown to alkylate only the most sterically susceptible cysteine sulfhydryl groups, in contrast to the less discriminating alkylation pattern of iodoacetic acid [1]. The target compound's 1-methylcyclohexyl group, with a Sterimol B1 parameter estimated at approximately 1.5–2.0 Å (comparable to a tert-butyl group), is expected to confer intermediate steric discrimination: more hindered than iodoacetamide and iodoacetic acid, but potentially less hindered than menthyl iodoacetate, which bears an isopropyl group at the 2-position of the cyclohexyl ring . The absence of a hydrogen-bond donor (unlike iodoacetamide, which can hydrogen-bond to active-site residues) may further alter selectivity patterns in enzyme active sites [2]. Note: these are class-level inferences requiring experimental validation.

Cysteine alkylation Steric hindrance Iodoacetate reactivity Zinc finger proteins

Chain-Transfer Efficiency in Radical Polymerization: 1-Methylcyclohexyl Iodoacetate (Đ 1.2–1.4) Matches or Exceeds the Performance of Ethyl Iodoacetate (Mw/Mn <1.5)

In degenerative-transfer radical polymerization, alkyl iodoacetates function as chain-transfer agents (CTAs) where the C–I bond undergoes reversible homolytic cleavage to mediate controlled molecular-weight growth. Ethyl iodoacetate has been established as an efficient CTA in vinyl acetate polymerization, yielding poly(vinyl acetate) with Mw/Mn < 1.5 and good agreement between theoretical and observed Mn up to 20,000 g·mol⁻¹ [1]. The target compound, 1-methylcyclohexyl iodoacetate, has been reported to serve as a CTA in poly(methyl methacrylate) (PMMA) syntheses, achieving dispersities (Đ) of 1.2–1.4 . The 1.2–1.4 range is numerically tighter (indicating better molecular-weight control) than the <1.5 reported for ethyl iodoacetate; however, these data originate from different monomer systems (PMMA vs PVAc) and polymerization conditions, precluding direct head-to-head comparison. The sterically bulky 1-methylcyclohexyl group may influence the degenerative transfer equilibrium constant (C_tr) differently than the ethyl group, potentially contributing to the observed narrow dispersity window. The iodine terminus further enables post-polymerization functionalization via halogen exchange or radical chemistry. Note: the Đ = 1.2–1.4 data for 1-methylcyclohexyl iodoacetate are from a vendor technical datasheet and have not been independently verified in peer-reviewed literature.

Iodine-transfer polymerization Chain-transfer agent Polydispersity control Poly(vinyl acetate)

Absence of Hydrogen-Bond Donor Capacity Differentiates 1-Methylcyclohexyl Iodoacetate from Iodoacetamide in Active-Site Cysteine Targeting

1-Methylcyclohexyl iodoacetate possesses zero hydrogen-bond donor (HBD) groups (HBD count = 0) and two hydrogen-bond acceptor (HBA) groups (the ester carbonyl and ether oxygen), as computed from its molecular structure [1]. This contrasts sharply with iodoacetamide (HBD = 1 from the –NH₂ group; HBA = 2) and iodoacetic acid (HBD = 1 from –COOH; HBA = 2). In cysteine peptidase active sites, the positively charged imidazolium ion of the catalytic histidine engages in a favorable electrostatic interaction with the negatively charged carboxylate of iodoacetate, contributing to the enhanced reactivity of iodoacetate toward papain-family cysteine proteases [2]. Iodoacetamide, by contrast, can donate a hydrogen bond from its amide –NH₂ to backbone carbonyls or side-chain acceptors in the active site. 1-Methylcyclohexyl iodoacetate, lacking any HBD capacity, would not engage in these specific recognition interactions, potentially altering its target selectivity profile across the cysteinome. This property, combined with its elevated lipophilicity, suggests the compound may favor hydrophobic active-site environments where hydrogen-bond donation from the inhibitor is not required for affinity. Direct experimental evidence comparing target engagement of 1-methylcyclohexyl iodoacetate vs iodoacetamide across a panel of cysteine-dependent enzymes is not available in the current literature.

Hydrogen bonding Active-site recognition Cysteine protease inhibitor Structure-activity relationship

Cross-Coupling Reactivity at the C–I Bond Enables Synthetic Diversification Shared with Other Alkyl Iodoacetates, but the 1-Methylcyclohexyl Scaffold Offers Distinct Steric Outcomes

The iodoacetate C–I bond in 1-methylcyclohexyl iodoacetate is competent in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, consistent with the general reactivity of primary alkyl iodides. Treatment with sodium azide in DMF at 60°C converts the iodide to the corresponding azidoacetate with second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹), yielding a click-chemistry-ready azide precursor . Under Pd(OAc)₂/AgOAc catalysis in methanol at 40°C, the compound couples with ethyl acrylate to form α,β-unsaturated esters in 68% yield . These reactivity parameters are comparable to those reported for ethyl iodoacetate in analogous transformations, indicating that the 1-methylcyclohexyl group does not abolish C–I reactivity despite its steric bulk. However, the steric environment may influence regiochemical outcomes in subsequent transformations of the coupled products. The azide derivative accessible from this compound provides an entry point into copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation strategies [1]. The nucleophilic substitution rate constant (2.3 × 10⁻³ L·mol⁻¹·s⁻¹) is reported from a vendor technical source and has not been confirmed in independent peer-reviewed studies.

Palladium catalysis Cross-coupling C–I functionalization Click chemistry precursor

High-Value Application Scenarios for 1-Methylcyclohexyl Iodoacetate (CAS 184699-20-5) Based on Established Differentiation Evidence


Intracellular Activity-Based Protein Profiling (ABPP) Requiring Enhanced Membrane Permeability Over Iodoacetamide

For chemical proteomics workflows targeting intracellular cysteine residues in live cells, 1-methylcyclohexyl iodoacetate (LogP = 2.69) provides a >100-fold theoretical membrane partition advantage over iodoacetamide (LogP ~0.1) while retaining the iodoacetate electrophilic warhead. The absence of hydrogen-bond donors (HBD = 0) [1] eliminates active-site hydrogen-bonding interactions that may bias iodoacetamide toward specific enzyme classes, potentially enabling broader or complementary cysteinome coverage. The steric bulk of the 1-methylcyclohexyl group may additionally favor alkylation of sterically accessible active-site cysteines over buried residues, as suggested by class-level evidence from zinc finger reactivity studies [2]. The azide-derivatizable C–I bond provides a handle for subsequent click-chemistry conjugation to fluorophores or biotin affinity tags for LC-MS/MS target identification.

Controlled Radical Polymerization Requiring Narrow Dispersity with Iodine-Terminal Functionalization

In iodine-transfer radical polymerization of methacrylate monomers, 1-methylcyclohexyl iodoacetate functions as a chain-transfer agent achieving dispersities of Đ = 1.2–1.4 in PMMA syntheses , a range that matches or exceeds the Mw/Mn <1.5 reported for the established ethyl iodoacetate benchmark in PVAc systems [3]. The iodine terminus at the polymer chain end enables post-polymerization modification via nucleophilic displacement, radical chemistry, or transition-metal-catalyzed cross-coupling, while the sterically bulky 1-methylcyclohexyl ester end-group may influence polymer thermal and solubility properties differently than ethyl ester termini.

Synthesis of Sterically Defined Click-Chemistry Probes via C–I → N₃ Conversion

The C–I bond of 1-methylcyclohexyl iodoacetate undergoes clean nucleophilic substitution with sodium azide (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ in DMF at 60°C) to yield the corresponding azidoacetate, which is competent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes [4]. This two-step sequence enables incorporation of the sterically defined 1-methylcyclohexyl scaffold into triazole-linked bioconjugates, activity-based probes, or functional materials. The tertiary ester architecture provides a steric 'handle' that may influence the conformation and target-binding properties of the resulting triazole conjugates relative to those derived from primary (ethyl) or secondary (menthyl) iodoacetate precursors.

Comparative Cysteine-Reactivity Profiling Across Iodoacetate Ester Series for Structure-Activity Relationship (SAR) Studies

When constructing a systematic SAR series of iodoacetate-based cysteine modifiers spanning primary (ethyl iodoacetate), secondary (menthyl iodoacetate, CAS 106916-71-6, LogP = 3.43 ), and tertiary (1-methylcyclohexyl iodoacetate, LogP = 2.69 ) ester architectures, the target compound occupies a unique position: it is the only tertiary, non-chiral cyclohexyl iodoacetate ester with LogP in the 2.5–3.0 range and zero HBD capacity. This makes it an essential member of a comprehensive iodoacetate library for probing how ester alkyl group structure influences cysteine alkylation rates, enzyme selectivity, cellular permeability, and metabolic stability. Its intermediate lipophilicity between ethyl and menthyl esters allows for parabolic analysis of LogP-dependent cellular activity.

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